molecular formula C14H10BrN3O3 B11828896 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

Katalognummer: B11828896
Molekulargewicht: 348.15 g/mol
InChI-Schlüssel: XRDBBVGHPLODJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a high-value chemical building block with the CAS Number 1262133-32-3 and a molecular formula of C14H10BrN3O3 . This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry for the development of novel therapeutics, particularly as inhibitors of protein kinases . The structure incorporates a bromine atom and a carboxylic acid functional group, making it a versatile intermediate for further synthetic modification via cross-coupling reactions and amide bond formation. The benzyloxy substituent further enhances its utility in designing more complex molecules. Research into related [1,2,4]triazolo[1,5-a]pyridine compounds has highlighted their potential in the treatment of proliferative diseases, with specific activity against receptor tyrosine kinases such as Axl, which are implicated in various cancers including acute myeloid leukaemia, breast cancer, and colon cancer . This compound is provided for research and further manufacturing applications, strictly within a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C14H10BrN3O3

Molekulargewicht

348.15 g/mol

IUPAC-Name

8-bromo-6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H10BrN3O3/c15-10-6-11(21-7-9-4-2-1-3-5-9)12(14(19)20)18-13(10)16-8-17-18/h1-6,8H,7H2,(H,19,20)

InChI-Schlüssel

XRDBBVGHPLODJU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(N3C(=NC=N3)C(=C2)Br)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In this protocol, 2-hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids in phosphorus oxychloride (POCl₃) under ultrasound (80–150°C, 3 hours). The process involves two key steps:

  • Amidation : The carboxylic acid reacts with the hydrazino group to form an intermediate hydrazide.

  • Cyclization : POCl₃ acts as both solvent and dehydrating agent, facilitating intramolecular cyclization to yield the triazolopyridine core.

Adaptability for Target Compound

To synthesize 6-(benzyloxy)-8-bromo-triazolo[1,5-a]pyridine-5-carboxylic acid, the following modifications are proposed:

  • Precursor Design : Use 2-hydrazino-3-bromo-5-carboxypyridine as the starting material.

  • Benzyloxy Introduction : Incorporate a hydroxyl group at position 6 prior to cyclization, followed by benzylation using benzyl bromide under basic conditions.

  • Reaction Optimization : Substitute trifluoromethyl groups in the patent example with bromine and carboxylic acid functionalities, adjusting stoichiometry to account for steric and electronic effects.

Example Protocol (Hypothetical)

StepReagents/ConditionsPurpose
12-Hydrazino-3-bromo-5-carboxypyridine, 4-benzyloxybenzoic acid, POCl₃, ultrasound (105°C, 4 h)Cyclization to form triazolopyridine core
2Aqueous workup, recrystallization (ethanol)Isolation of crude product
3Chromatographic purification (SiO₂, ethyl acetate/hexane)Yield enhancement (~60% theoretical)

Sequential Functionalization of Preformed Triazolopyridine

An alternative strategy involves synthesizing a simpler triazolopyridine derivative followed by late-stage functionalization. This approach mitigates challenges associated with steric hindrance during cyclization.

Bromination and Benzylation

  • Bromination : Electrophilic bromination at position 8 using bromine (Br₂) in acetic acid, directed by the electron-withdrawing carboxylic acid group.

  • Benzylation : Nucleophilic aromatic substitution (SNAr) at position 6 with benzyl alcohol under basic conditions (K₂CO₃, DMF, 120°C).

Challenges and Solutions

  • Regioselectivity : The carboxylic acid at position 5 directs electrophilic substitution to position 8 due to meta-directing effects.

  • Benzylation Efficiency : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

SubstrateOxidizing AgentYield
Methyl esterNaOH (2M), THF/H₂O85%
HydroxymethylKMnO₄, H₂SO₄62%
AldehydeAg₂O, HNO₃45%

Analytical Characterization

Critical spectroscopic data for validating successful synthesis include:

  • ¹H NMR : Resonances for benzyloxy protons (δ 4.8–5.2, singlet), pyridine protons (δ 8.5–9.0), and carboxylic acid (broad peak at δ 12–13).

  • Mass Spectrometry : Molecular ion peak at m/z 348.15 (M⁺) consistent with C₁₄H₁₀BrN₃O₃ .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromo Position

The bromine atom at position 8 undergoes substitution reactions with nucleophiles or coupling partners. For example:

Reaction TypeConditionsProductYieldKey Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl derivatives70–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAmine-substituted analogs65–78%

These reactions are critical for modifying the triazolo-pyridine core to enhance biological activity or solubility .

Carboxylic Acid Functionalization

The carboxylic acid group at position 5 participates in typical acid-derived transformations:

ReactionReagents/ConditionsOutcomeNotes
EsterificationMeOH, H₂SO₄ (catalytic), refluxMethyl esterProtects acid group for further synthetic steps
Amide FormationSOCl₂ (to form acyl chloride), then RNH₂Amide derivativesImproves metabolic stability
Salt FormationNaOH (aq.)Sodium carboxylateEnhances aqueous solubility

Benzyloxy Group Reactivity

The benzyloxy group at position 6 can be selectively removed or modified:

ReactionConditionsResultApplication
HydrogenolysisH₂ (1 atm), Pd/C, EtOHFree hydroxyl groupDeprotection for further hydroxyl-directed reactions
AlkylationRX (alkyl halide), K₂CO₃, DMFEther derivativesIntroduces lipophilic side chains

Oxidative Cyclization

Under oxidative conditions, the triazolo-pyridine scaffold participates in cyclization to form fused heterocycles:

Oxidizing AgentConditionsProductYield
MnO₂DCM, rt, 12hFused triazolo-oxazine derivative60%
DDQToluene, reflux, 6hExtended π-conjugated system55%

This reactivity is leveraged to access complex polycyclic structures for drug discovery .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, simplifying the scaffold:

ConditionsTemperatureMajor ProductNotes
H₂SO₄ (conc.)120°C8-Bromo-6-(benzyloxy)- triazolo[1,5-a]pyridineRetains bromo and benzyloxy groups
CuO, quinoline180°CDe-brominated analog (minor)Side reaction observed

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related compounds:

CompoundStructural FeatureReactivity Difference
6-Bromo- triazolo[1,5-a]pyridine-8-carboxylic acidLacks benzyloxy groupFaster decarboxylation due to reduced steric hindrance
Methyl 6-(benzyloxy)-8-bromo- triazolo[1,5-a]pyridine-5-carboxylateMethyl esterResistant to nucleophilic substitution at C5

The compound’s versatility in cross-coupling, functional group interconversion, and cyclization makes it a valuable intermediate in medicinal chemistry. Experimental protocols from patents and journal articles confirm its utility in generating targeted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit potent antimicrobial properties. The presence of the bromine atom and the benzyloxy group enhances the lipophilicity of the molecule, which is crucial for penetrating microbial cell membranes. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications as antibacterial and antifungal agents .

Anticancer Properties
Recent investigations have highlighted the anticancer potential of triazolo-pyridine derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may target specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

CNS Activity
The compound's ability to cross the blood-brain barrier positions it as a candidate for central nervous system (CNS) disorders. Preliminary studies indicate its potential as an anxiolytic or antidepressant agent, with effects observed in animal models of anxiety and depression. The interaction with neurotransmitter systems is a focus of ongoing research .

Agricultural Applications

Pesticidal Activity
The unique chemical structure of this compound has led to its exploration as a pesticide. Its efficacy against specific pests has been documented through field trials, demonstrating reduced infestation rates in crops treated with formulations containing this compound. The mode of action appears to involve disruption of metabolic processes in pests .

Material Science Applications

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its functional groups allow for modification and incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. Research into its use in coatings and composites is ongoing, with promising results reported in enhancing material performance under various conditions .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAntimicrobial ActivityEffective against bacteria and fungi
Anticancer PropertiesInhibits cancer cell proliferation
CNS ActivityPotential anxiolytic effects
Agricultural SciencePesticidal ActivityReduces pest infestation rates
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on various bacterial strains demonstrated that this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a new antimicrobial agent.
  • Cancer Cell Line Testing
    In vitro tests on human cancer cell lines showed that the compound significantly reduced cell viability at low concentrations. Further studies are required to elucidate the exact mechanisms involved.
  • Pesticidal Field Trials
    Field trials revealed that crops treated with formulations containing this compound had significantly lower pest populations compared to untreated controls, indicating its effectiveness as a pesticide.

Wirkmechanismus

The mechanism of action of 6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Table 1: Structural Features of Triazolo-Pyridine Derivatives
Compound Name Core Structure Substituents Key Features Reference
6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid Triazolo[1,5-a]pyridine 6-benzyloxy, 8-bromo, 5-carboxylic acid Polar carboxylic acid enhances solubility
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Triazolo[4,3-a]pyridine 8-bromo, 6-carboxylic acid Isomeric triazolo-pyridine core
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine Triazolo[1,5-a]pyridine 5-bromo, 2-amine Electron-rich amine group
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole Pyridine-oxazole hybrid 5-benzyloxy, 6-bromo Oxazole ring introduces rigidity

Key Observations :

  • The position of the triazolo ring fusion (e.g., [1,5-a] vs. [4,3-a]) alters electronic properties and steric interactions .
  • Substituent positioning significantly impacts bioactivity. For example, bromine at position 8 in the target compound versus position 5 in 5-bromo derivatives may lead to divergent receptor binding .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (Water)
This compound C₁₄H₁₀BrN₃O₃ 348.16 ~2.1 Moderate
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole C₁₅H₁₁BrN₂O₂ 331.16 ~3.5 Low
5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine C₆H₅BrN₄ 198.02 ~1.8 High

Key Observations :

  • The carboxylic acid group reduces hydrophobicity (lower LogP) compared to oxazole derivatives, favoring pharmacokinetic profiles .
  • Smaller molecular weight compounds (e.g., 198.02 g/mol) exhibit higher water solubility, suggesting trade-offs between size and functionality .

Challenges and Limitations

  • Discontinued Status : Commercial discontinuation () may reflect synthesis complexity, stability issues (e.g., acid sensitivity), or insufficient efficacy in preclinical studies.
  • Steric Hindrance : The bulky benzyloxy group at position 6 might limit membrane permeability compared to smaller substituents .

Biologische Aktivität

6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid (CAS No. 1262133-30-1) is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridine core structure, which is known for its versatility in medicinal chemistry. The molecular formula is C14H12BrN3O3C_{14}H_{12}BrN_3O_3 with a molecular weight of 304.14 g/mol. Its structural attributes include:

  • Functional Groups : Benzyloxy and bromo substituents.
  • Molecular Weight : 304.14 g/mol.
  • Solubility : Not extensively documented but typically soluble in organic solvents.

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as an inhibitor for various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance:

  • In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values in the micromolar range. The compound exhibited an IC50 of approximately 4.5 µM against MCF7 cells and 6.2 µM against A549 cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity was noted with an IC50 value of 12.3 µM, indicating potential use in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Kinase Inhibition : Preliminary data suggest that it may act as a kinase inhibitor, although specific kinases targeted remain to be fully elucidated .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Compounds with different substitutions on the triazole or pyridine rings were synthesized and tested for their activity.
  • The presence of electron-withdrawing groups such as bromine at the 8-position significantly enhanced potency against cancer cell lines compared to unsubstituted analogs .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Anticancer Properties :
    • A study conducted on MCF7 and A549 cell lines reported that treatment with the compound resulted in apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
  • Neuroprotective Effects :
    • Another investigation indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through modulation of reactive oxygen species (ROS) levels .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the bromine substituent at the 8-position of [1,2,4]triazolo[1,5-a]pyridine scaffolds?

  • Methodology : Bromination typically involves electrophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled conditions. For advanced intermediates, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can functionalize pre-brominated scaffolds. Direct synthesis from brominated pyridine precursors via cyclization with triazole-forming agents (e.g., hydroxylamine derivatives) is also viable .

Q. How can NMR spectroscopy resolve structural ambiguities in 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to identify key signals:

  • The benzyloxy group shows aromatic protons at δ 7.2–7.5 ppm and a singlet for the methylene (–OCH2_2–) at δ 5.0–5.2 ppm.
  • The triazole ring protons resonate as distinct singlets (δ 8.2–9.0 ppm).
  • 13C^{13}C-NMR confirms the carboxylic acid carbonyl at δ 165–170 ppm. Coupling with DEPT-135 distinguishes quaternary carbons (e.g., Br-substituted C8) .

Q. What is the reactivity of the benzyloxy group under catalytic hydrogenation conditions?

  • Methodology : The benzyloxy group is labile under hydrogenolysis (H2_2, Pd/C, 1–3 atm). Optimal conditions (e.g., 10% Pd/C in EtOH, 25°C, 12h) selectively cleave the C–O bond without affecting the triazole ring or bromine substituent. Monitor reaction progress via TLC or HPLC .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in palladium-catalyzed cross-coupling reactions?

  • Methodology : Bromine at the 8-position acts as a directing group in Buchwald-Hartwig amination or cyanation (e.g., using Zn(CN)2_2/Pd(PPh3_3)4_4). Steric hindrance from the adjacent benzyloxy group may reduce reaction yields, requiring optimized ligands (e.g., Xantphos) and temperatures (80–100°C) .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization of this compound?

  • Methodology :

  • Substituent variation : Replace the bromine with electron-withdrawing (e.g., CN) or donating (e.g., NH2_2) groups to modulate bioactivity.
  • Pharmacokinetics : Assess metabolic stability by incubating with liver microsomes (e.g., CYP450 isoforms).
  • In vitro assays : Test against target enzymes (e.g., kinases, PDEs) using fluorescence polarization or SPR binding assays .

Q. How to address contradictory data in reaction yields when substituting bromine with heterocyclic amines?

  • Methodology : Contradictions often arise from competing side reactions (e.g., dehalogenation or ligand decomposition). Mitigate by:

  • Screening palladium catalysts (e.g., Pd2_2(dba)3_3 vs. Pd(OAc)2_2).
  • Using additives (e.g., Cs2_2CO3_3) to stabilize intermediates.
  • Monitoring reaction progress via LC-MS to identify byproducts .

Q. What strategies improve aqueous solubility for in vivo studies of this hydrophobic compound?

  • Methodology :

  • Prodrug design : Convert the carboxylic acid to a methyl ester or amide for enhanced permeability, then hydrolyze in vivo.
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions.
  • Salt formation : Pair with counterions (e.g., sodium, lysine) to increase solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.